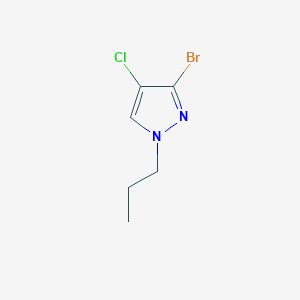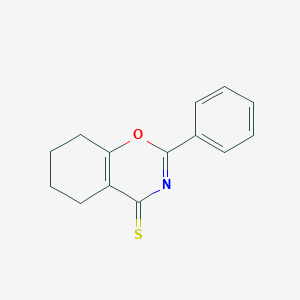![molecular formula C15H14N4O6 B11711121 4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B11711121.png)
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of a methyl group, an aniline group, and a trinitrophenyl group, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often use reducing agents like hydrogen or hydrides to reduce the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The nitro groups play a crucial role in its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-trinitroaniline: Known for its explosive properties and used in military applications.
N-methyl-2,4,6-trinitroaniline: Similar structure but with different functional groups, leading to varied applications.
4-nitro-N-methylaniline: Used in the synthesis of dyes and pigments
Uniqueness
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H14N4O6 |
|---|---|
Molekulargewicht |
346.29 g/mol |
IUPAC-Name |
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline |
InChI |
InChI=1S/C15H14N4O6/c1-10-2-4-11(5-3-10)16-7-6-13-14(18(22)23)8-12(17(20)21)9-15(13)19(24)25/h2-5,8-9,16H,6-7H2,1H3 |
InChI-Schlüssel |
FCMHTNNNOIOVQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NCCC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide](/img/structure/B11711060.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11711063.png)
![N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11711071.png)
![(5E)-3-(4-Ethoxyphenyl)-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711080.png)
![5-chloro-N-(4-chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B11711085.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B11711093.png)

![6-(4-Nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1'-cyclopentane]-3-ene](/img/structure/B11711101.png)

![3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11711114.png)

![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11711120.png)
![3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B11711126.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11711149.png)
